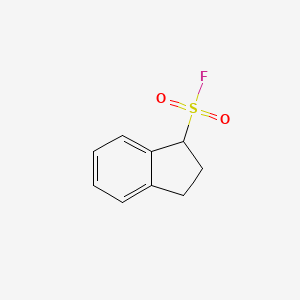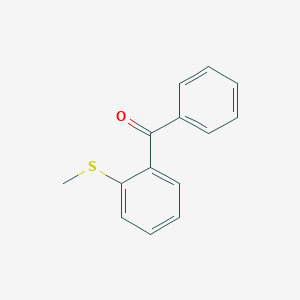
2-(Methylthio)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
UV Protection and Environmental Impact
Benzophenone derivatives like 2-(Methylthio)benzophenone are primarily recognized for their use in sunscreens and various other consumer products due to their UV-filtering capabilities. The widespread application of such compounds has introduced them into aquatic environments, leading to concerns regarding their ecological impact. Studies suggest that these compounds are lipophilic, photostable, and bioaccumulative, able to absorb rapidly through oral and dermal routes. Their presence has been detected in water, soil, sediments, sludge, and biota, with implications for aquatic ecosystems due to their endocrine-disrupting potential. The derivatives have shown estrogenic and anti-androgenic activities, posing a risk to the water environment, especially in wastewater effluents where the concentrations can exceed safe levels. This highlights the need for continuous environmental monitoring and studies to understand the long-term impacts of these compounds on aquatic ecosystems (Kim & Choi, 2014).
Reproductive Toxicity Concerns
The reproductive toxicity of benzophenone-3, a compound structurally similar to 2-(Methylthio)benzophenone, has been investigated in various studies. Findings indicate potential links between high exposure levels and altered birth weights and gestational ages in humans, as well as negative effects on reproductive factors in animals such as fish and rats. These effects are possibly attributed to the compound's ability to disrupt the balance of estrogen and testosterone, highlighting its endocrine-disrupting characteristics. However, inconsistencies in exposure and outcome measurements across studies suggest the need for more uniform research methods for clearer understanding and comparison of results (Ghazipura et al., 2017).
Flavouring and Food Safety
Benzophenone has been evaluated for its safety when used as a flavoring substance in foods. Comprehensive reviews of literature, including toxicity studies and evaluations by various authorities, have led to the establishment of a tolerable daily intake level. The assessments conclude that there is no concern regarding genotoxicity and that the endocrine activities of benzophenone and its metabolites are weak and not directly linked to the observed toxic effects, including neoplastic effects in rodents. This suggests that under current conditions of use as a flavoring substance, benzophenone poses no safety concerns, which may also extend to its derivatives like 2-(Methylthio)benzophenone when used in similar applications (Silano et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzophenones, a class of compounds to which 2-(methylthio)benzophenone belongs, have been reported to interact with estrogen receptors alpha and beta .
Mode of Action
Benzophenones are known to absorb uv radiation . The compound’s interaction with its targets could potentially involve the absorption of UV radiation, leading to changes in the target molecules.
Biochemical Pathways
Benzophenones are known to be involved in uv protection and can potentially affect pathways related to uv damage response .
Result of Action
Benzophenones have been reported to cause dna damage
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methylthio)benzophenone. For instance, the presence of UV light can affect the compound’s ability to absorb UV radiation and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXZMGHNKSLALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



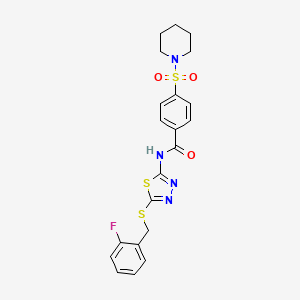
![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)
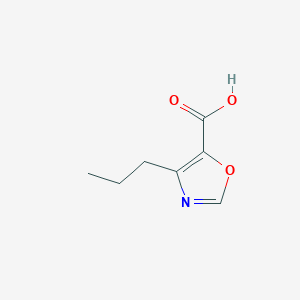
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)

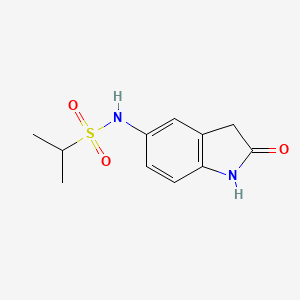


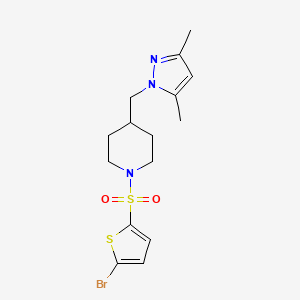
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)
